P217564
Description
Properties
Molecular Formula |
C16H12Cl2N2O5S2 |
|---|---|
Molecular Weight |
447.3 |
IUPAC Name |
Methyl (E)-4-(5-((2,3-dichlorophenyl)thio)-4-nitrothiophene-2-carboxamido)but-2-enoate |
InChI |
InChI=1S/C16H12Cl2N2O5S2/c1-25-13(21)6-3-7-19-15(22)12-8-10(20(23)24)16(27-12)26-11-5-2-4-9(17)14(11)18/h2-6,8H,7H2,1H3,(H,19,22)/b6-3+ |
InChI Key |
IXFIKHBITULBSK-ZZXKWVIFSA-N |
SMILES |
O=C(OC)/C=C/CNC(C1=CC([N+]([O-])=O)=C(SC2=CC=CC(Cl)=C2Cl)S1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
P-217564; P 217564; P217564 |
Origin of Product |
United States |
Synthesis and Structural Elucidation of P217564 and Its Analogs
Synthetic Methodologies for P217564 Derivatization
While the precise, step-by-step synthetic route for this compound is not extensively detailed in publicly available literature, the principles guiding its development and the derivatization of its analogs can be understood through established medicinal chemistry strategies. Covalent inhibitors like this compound are characterized by a guidance system that provides target selectivity and a reactive "warhead" that forms a stable bond with the target protein. cas.org
This compound was developed as a second-generation inhibitor based on the chemical scaffold of its precursor, P5091. researchgate.net The optimization process from a lead compound like P5091 to a more refined molecule like this compound typically involves several strategic chemical modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. frontiersin.org
Key optimization strategies include:
Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogs where specific parts of the precursor molecule are systematically modified. For instance, altering substituent groups on the aromatic rings of the P5091 scaffold could be explored to improve binding affinity and selectivity for the USP7 active site.
Warhead Modification: this compound possesses an α,β-unsaturated ester moiety which acts as the electrophilic warhead. researchgate.net The reactivity of this group is finely tuned—it must be reactive enough to form a covalent bond with the target cysteine residue but not so reactive that it engages in widespread off-target interactions. cas.org Optimization may involve synthesizing derivatives with different electron-withdrawing or -donating groups near the reactive center to modulate this reactivity.
Improving Physicochemical Properties: Modifications are often made to the core scaffold to enhance properties such as solubility and metabolic stability, which are crucial for a compound's ultimate utility.
The transition from P5091 to this compound resulted in a compound with improved affinity and a more refined deubiquitinase (DUB) selectivity profile. researchgate.net This iterative process of design, synthesis, and biological evaluation is fundamental to the development of targeted covalent inhibitors. scientist.com
The synthetic accessibility of a compound is a critical factor in its development. While specific yield data for this compound is proprietary, the feasibility of its synthesis and that of its analogs is a major consideration. In modern drug discovery, synthetic accessibility is often assessed computationally before a synthetic route is physically undertaken.
Several metrics are used to predict the ease of synthesis:
Synthetic Accessibility (SA) Score: A score from 1 (easy to make) to 10 (very difficult to make) based on fragment contributions and molecular complexity.
Synthetic Complexity (SC) Score: Ranks molecules based on the complexity of their chemical structure and the presumed difficulty of their synthesis.
Retrosynthetic Accessibility (RA) Score: Uses AI-based tools to predict the likelihood of a successful retrosynthesis pathway.
A favorable balance must be struck between a compound's biological activity and its synthetic feasibility. A highly potent compound is of little practical use if it cannot be synthesized in sufficient quantities with reasonable cost and effort. The correlation between labeling yield and the surface accessibility of the target residue is also a factor, as a more accessible residue may lead to higher yields of the covalent adduct. acs.org
Advanced Structural Characterization Techniques for this compound
Determining the precise mechanism of action and binding mode of an inhibitor requires sophisticated analytical techniques. For this compound, spectroscopic and spectrometric methods have been instrumental in elucidating its structural interaction with USP7.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the binding interface between a small molecule and its protein target. nih.govbcm.edu Chemical Shift Perturbation (CSP) analysis was employed to map the binding site of this compound on the USP7 core domain. researchgate.net
In a typical CSP experiment, a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein is recorded in the absence and presence of the inhibitor. The binding of the ligand causes changes in the chemical environment of amino acid residues at or near the binding site, resulting in shifts of their corresponding peaks in the spectrum.
For this compound, significant chemical shift perturbations were observed for residues located in the catalytic cleft of USP7. researchgate.net This confirmed that this compound directly targets the active site. The data, summarized in the table below, highlights the specific regions of USP7 affected by the binding of this compound.
| USP7 Region | Observation | Inference |
|---|---|---|
| Catalytic Cleft (incl. Cys223) | Strong chemical shift perturbations and disappearance of some resonances. researchgate.net | Direct binding and interaction with the active site. researchgate.net |
| Ubiquitin-Binding "Fingers" Region | Noticeable chemical shift changes. researchgate.net | Inhibitor binding may induce conformational changes that affect ubiquitin recognition. |
| Distant Surface Residues | Minimal to no chemical shift perturbations. | Binding is localized to the active site region. |
Mass spectrometry (MS) is the definitive method for confirming the formation of a covalent bond between an inhibitor and its target protein. biorxiv.org This technique was used to verify that this compound forms a covalent adduct with USP7 and to identify the specific amino acid residue involved. nih.gov
The experimental workflow typically involves:
Incubating the purified USP7 protein with this compound.
Analyzing the intact protein-inhibitor complex by LC-MS to detect a mass increase corresponding to the molecular weight of this compound.
Digesting the complex into smaller peptides using an enzyme like trypsin.
Analyzing the resulting peptides by tandem mass spectrometry (LC-MS/MS).
This analysis revealed a peptide from USP7 with a mass modification matching that of this compound. Fragmentation of this peptide pinpointed the modification site to the active site cysteine, Cys223. nih.govresearchgate.net Further experiments using a mutant form of USP7 where Cys223 was replaced with alanine (B10760859) (C223A) showed no covalent adduct formation, confirming that Cys223 is the sole conjugation site for this compound under the tested conditions. nih.gov This active site-directed mechanism is shared by its precursor, P5091. nih.gov
Structural Relationship to Related USP7/USP47 Dual Inhibitors
This compound is not only an inhibitor of USP7 but also of USP47, its closest structural homolog. nih.gov This dual inhibitory activity is shared by its precursor, P5091, and is rooted in the high degree of similarity between the catalytic domains of the two enzymes. nih.govfrontiersin.org
The development of USP7 inhibitors has led to various chemical scaffolds with different mechanisms of action. Understanding this compound's place among these provides valuable context for its structural features.
| Compound | Inhibitor Class | Target(s) | Binding Mechanism | Key Structural Feature |
|---|---|---|---|---|
| P5091 | First-Generation Covalent | USP7/USP47 | Covalent modification of active site Cys223. nih.govmdpi.com | Trisubstituted thiophene (B33073) core. mdpi.com |
| This compound | Second-Generation Covalent | USP7/USP47 | Covalent modification of active site Cys223. nih.govresearchgate.net | Optimized scaffold with α,β-unsaturated ester warhead. researchgate.net |
| P22077 | Covalent | USP7 | Covalent modification of active site Cys223. frontiersin.orgnih.gov | Distinct chemical mechanism from P5091. nih.gov |
| GNE-6640 / GNE-6776 | Allosteric | USP7 | Non-covalent binding to an allosteric pocket ~12 Å from the active site, sterically hindering ubiquitin binding. frontiersin.orgmdpi.com | 2-amino-4-ethylpyridine derivatives. frontiersin.org |
| FT671 | Non-covalent | USP7 | Binds to the active site. frontiersin.org | 4-hydroxypiperidine derivative with a pyrazolo[3,4-d]pyrimidine scaffold. frontiersin.org |
This compound and its precursor P5091 represent a class of active-site-directed covalent inhibitors. Their dual specificity for USP7 and USP47 highlights the challenge of achieving selectivity between these two closely related enzymes. frontiersin.org In contrast, other inhibitors like GNE-6776 achieve high selectivity for USP7 by binding to an allosteric site that is less conserved than the catalytic domain. frontiersin.orgqub.ac.uk The structural basis for this compound's activity is its ability to fit within the catalytic cleft of both USP7 and USP47 and position its reactive moiety for nucleophilic attack by the catalytic cysteine residue.
Molecular and Biochemical Mechanisms of Action of P217564
Enzymatic Inhibition Profile
P217564 is recognized for its potent inhibitory activity against USP7, coupled with a notable selectivity profile among deubiquitinases.
This compound functions as a potent second-generation inhibitor of USP7, exhibiting an IC50 value of 0.48 µM against the enzyme. idrblab.netjkchemical.com It demonstrates similar potency against USP47, a close structural homologue of USP7, with an IC50 of 0.66 µM. idrblab.netjkchemical.com Compared to its precursors, this compound shows a 10-fold increase in potency and an improved selectivity profile. jkchemical.comctdbase.org While it inhibits both USP7 and USP47, it exhibits no significant inhibitory activity against a panel of other tested deubiquitinases, including USP2, USP5, USP8, USP15, USP20, USP21, USP28, and SENP1. jkchemical.comnih.gov
Table 1: Enzymatic Inhibition Profile of this compound
| Enzyme | IC50 (µM) | Selectivity |
| USP7 | 0.48 | Potent |
| USP47 | 0.66 | Similar potency to USP7 |
| Other DUBs (e.g., USP2, USP5, USP8, USP15, USP20, USP21, USP28, SENP1) | No significant activity | Selective |
This compound modulates USP7 catalytic activity by preventing the formation of the USP7 core-Ub-VME complex, which is indicative of its inhibitory action on the enzyme's active site. nih.gov The inhibition exerted by this compound is irreversible, leading to a sustained blockage of USP7 activity within cells. nih.govnih.govurl.edunih.gov The recovery of USP7 activity following this compound treatment necessitates the synthesis of new USP7 proteins, underscoring the long-lasting nature of its inhibitory effect, which is attributed to its covalent binding mechanism and the relatively stable half-life of USP7.
Covalent Binding Mechanism to USP7 Active Site
A defining characteristic of this compound's mechanism of action is its covalent interaction with the USP7 active site.
This compound selectively targets the catalytic cleft of USP7. jkchemical.comnih.gov It forms a covalent adduct with the active site cysteine residue, Cys223, which is a critical component of USP7's catalytic triad (B1167595). idrblab.netjkchemical.comctdbase.orgnih.govnih.gov This specific conjugation site has been confirmed through liquid chromatography-tandem mass spectrometry (LC-MS/MS analysis). nih.gov Further evidence for the specificity of this interaction comes from studies showing that a mutation of Cys223 to alanine (B10760859) (C223A) prevents the formation of the covalent adduct with this compound. nih.gov The chemical structure of this compound includes an α,β-unsaturated ester moiety, which is responsible for enabling this irreversible inhibition through covalent bond formation. nih.govurl.edu
This compound is an irreversible inhibitor of USP7. jkchemical.comnih.govnih.govurl.edunih.gov This irreversible binding leads to durable and long-lasting downstream biological responses within cells. jkchemical.comnih.govnih.gov The persistent efficacy of this compound is a direct consequence of its covalent inhibition mechanism and the inherent stability of the USP7 enzyme itself. The formation of a covalent bond at the active site cysteine effectively inactivates USP7, thereby preventing its deubiquitinating activity. idrblab.net
Substrate Deubiquitination and Degradation Pathways
USP7 plays a crucial role in regulating the stability of numerous intracellular proteins by removing ubiquitin tags, thereby preventing their degradation by the proteasome. nih.govnih.gov The inhibition of USP7 by this compound leads to an increase in the ubiquitination levels of its substrates, subsequently promoting their proteasomal degradation. idrblab.netjkchemical.comnih.gov Key protein substrates that are affected by this compound-mediated USP7 inhibition include MDM2, Foxp3, and Tip60. idrblab.netjkchemical.comnih.govnih.govurl.edu Specifically, this compound treatment promotes the ubiquitination and degradation of Foxp3 and Tip60, both of which are essential for maintaining the immunosuppressive functions of regulatory T cells (Tregs). idrblab.netjkchemical.comnih.govnih.govurl.edu Furthermore, USP7 itself can undergo Lys48-mediated ubiquitination and increased proteasomal degradation following treatment with this compound. jkchemical.comnih.gov
Molecular Interactions and Structural Biology Studies
Protein-Ligand Interaction Analysis
P217564 exerts its inhibitory effect through a covalent interaction with the active site of USP7, distinguishing it from non-covalent inhibitors nih.govgoogle.com.
While direct crystallographic data of this compound bound to USP7 are not explicitly detailed in the search results, studies have utilized the crystal structure of the USP7 catalytic core (PDB ID: 1NB8) to map the inhibitor-binding site google.com. This compound is known to selectively target the catalytic cleft of USP7 nih.gov. Nuclear Magnetic Resonance (NMR) chemical shift perturbation analysis has been instrumental in identifying the specific residues of USP7 core that undergo changes upon this compound binding, indicating that the compound targets the active site region researchgate.netgoogle.com. The catalytic domain of USP7 is typically described as a hand-like structure, with the catalytic triad (B1167595) composed of Cysteine 223 (Cys223), Histidine 464 (His464), and Aspartic acid 481 (Asp481) ambeed.com. This compound forms a covalent adduct with the active site Cys223 of USP7, which is critical for its irreversible and durable inhibitory efficacy ambeed.comnih.govgoogle.com. One study also references a three-dimensional binding pattern of this compound to USP7 protein (PDBID: 6M1K), where the covalent interaction is directly linked to Cys223.
Beyond the covalent bond with Cys223, this compound engages in other intermolecular forces within the USP7 binding pocket. Research indicates the presence of hydrogen bond interactions and potentially salt bridges at the binding interface. The binding of this compound occurs within the catalytic cleft, specifically in the gap between the thumb and palm subdomains of USP7, a region crucial for guiding the C-terminal of ubiquitin to the active site. These non-covalent interactions, in conjunction with the covalent modification, contribute to the high potency and selectivity observed for this compound nih.gov.
Computational Chemistry and Molecular Modeling
Computational approaches have been extensively employed to complement experimental findings, providing atomic-level insights into the this compound-USP7 interaction and aiding in the design of new inhibitors.
Molecular docking simulations have frequently utilized this compound as a reference compound to evaluate the binding affinity and orientation of potential USP7 inhibitors. These simulations confirm that this compound effectively docks into the catalytic cleft of USP7 nih.gov. For instance, covalent docking studies have reported docking scores for this compound, such as a covalent docking fraction of -5.583 kcal/mol and -5.671 kcal/mol. These scores highlight the favorable binding interactions between this compound and the USP7 active site, consistent with its potent inhibitory activity.
Table 1: Representative Molecular Docking Scores for this compound with USP7
| Interaction Type | Docking Score (kcal/mol) | Reference |
| Covalent Docking | -5.583 | |
| Docking Score | -5.671 |
Molecular dynamics (MD) simulations have been performed to assess the dynamic stability of the this compound-USP7 complex and to investigate conformational changes induced upon binding. These simulations, often conducted over durations such as 100 nanoseconds (ns), have demonstrated that this compound maintains a stable conformation with the USP7 protein. The average Root Mean Square Deviation (RMSD) values for the USP7-P217564 complex have been reported, for example, as 0.3447, indicating a stable protein-ligand interaction over the simulation period. This stability is crucial for the compound's sustained inhibitory effect in biological systems. Additionally, MD simulations can provide insights into how this compound binding might induce or stabilize specific conformational states of USP7, which is relevant to its mechanism of irreversible inhibition ambeed.com.
Table 2: Molecular Dynamics Simulation Stability Metrics for this compound-USP7 Complex
| Metric | Value (this compound-USP7 Complex) | Reference |
| Average RMSD | 0.3447 |
This compound has served as a pivotal reference compound in Quantitative Structure-Activity Relationship (QSAR) modeling studies aimed at identifying and optimizing novel USP7 inhibitors. QSAR models, constructed using datasets of various compounds including this compound, correlate the chemical structures of inhibitors with their biological activities. These models have been instrumental in screening large libraries of compounds, such as marine natural products, to discover new USP7 inhibitors with potentially improved potency and selectivity. Predicted pIC50 values for this compound have been reported in these QSAR analyses, such as 5.606, providing a quantitative measure of its predicted inhibitory potential within the context of these models. QSAR studies help to identify key structural features of this compound and its derivatives that are crucial for their interaction with USP7, guiding further lead optimization efforts.
Table 3: Predicted pIC50 for this compound in QSAR Studies
| Compound | Predicted pIC50 | Reference |
| This compound | 5.606 |
Cellular and Preclinical Research Applications of P217564
Impact on Immune Cell Regulation in Preclinical Models
P217564 has been shown to significantly impact the regulation of immune cells in various preclinical settings, primarily by disrupting the functions of immunosuppressive cells and enhancing anti-tumor immune responses.
Impairment of Foxp3+ T-regulatory (Treg) Cell Functions in in vitro and Murine Models
A key area of research for this compound has been its effect on Foxp3+ T-regulatory (Treg) cells, which are critical mediators of immunosuppression within the tumor microenvironment. nih.govnih.gov USP7 is essential for Treg cell function, as it stabilizes the expression of both the master transcription factor Foxp3 and the histone/protein acetyltransferase Tip60. nih.govnih.govnih.gov Tip60, in turn, is crucial for promoting Foxp3 acetylation and dimerization, which are necessary for its DNA binding and transcriptional regulatory activities. nih.gov
Pharmacological inhibition of USP7 by this compound has been demonstrated to impair Treg cell functions. nih.govnih.gov Treatment with this compound leads to the downregulation of both Foxp3 and Tip60 in Treg cells. nih.govnih.govresearchgate.net This destabilization is a result of increased polyubiquitination of Foxp3 and Tip60, targeting them for proteasomal degradation. nih.gov In vitro studies have shown that this compound has a lasting inhibitory effect on murine Treg cells. nih.gov This impairment of Treg function by this compound disrupts their ability to suppress the proliferation of effector T cells. nih.gov
| Effect of this compound on Treg Function in vitro | |
| Target | Observed Effect |
| Foxp3 Protein Levels | Downregulation nih.govnih.govresearchgate.net |
| Tip60 Protein Levels | Downregulation nih.govnih.govresearchgate.net |
| Treg Suppressive Function | Impaired nih.govnih.gov |
| Foxp3 and Tip60 Ubiquitination | Increased nih.gov |
Modulation of Antitumor Immune Responses in Syngeneic Mouse Models
By impairing the function of immunosuppressive Treg cells, this compound promotes anti-tumor immunity in preclinical models. nih.govnih.govnih.gov The accumulation of Treg cells in the tumor microenvironment is often associated with tumor immune evasion and poor prognosis. nih.govnih.gov By targeting a key enzyme for Treg function, this compound helps to overcome this immunosuppressive barrier.
In syngeneic mouse models of Treg-dependent tumors, such as E7+ TC1 lung adenocarcinoma and AE.17 mesothelioma, treatment with this compound has been shown to significantly abrogate tumor growth. researchgate.netresearchgate.net This suggests that the anti-tumor activity of this compound is, at least in part, mediated by its ability to modulate the host's immune response. The pharmacological inhibition of USP7 by this compound represents a promising strategy for suppressing Treg functions and thereby promoting a more effective anti-tumor immune response. nih.govnih.gov
Effects on CD8+ T Cell Infiltration and Effector T Cell Resistance to Suppression
The impairment of Treg function by this compound has a direct impact on the activity of effector T cells, particularly CD8+ T cells, which are crucial for killing cancer cells. nih.govnih.govyoutube.com By reducing the suppressive influence of Tregs, this compound allows for a more robust effector T cell response. researchgate.netresearchgate.net
Preclinical studies have indicated that treatment with USP7 inhibitors can lead to increased tumor recruitment of CD8-positive T-lymphocytes. researchgate.net Furthermore, by weakening the suppressive capacity of Treg cells, this compound enables effector T cells to better resist this suppression. researchgate.netresearchgate.net This contributes to a more effective anti-tumor immune response, as the cytotoxic activity of CD8+ T cells is less inhibited within the tumor microenvironment.
Role in Tumor Microenvironment Modulation
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules that can either promote or inhibit tumor growth. nih.gov Treg cells are a key component of the TME that fosters an immunosuppressive landscape, allowing tumors to evade immune destruction. researchgate.netnih.gov
This compound, by targeting USP7 and consequently impairing Treg function, plays a role in modulating the TME to be less immunosuppressive and more conducive to an anti-tumor immune response. researchgate.netresearchgate.net By reducing the number and/or suppressive activity of Tregs, this compound can shift the balance within the TME towards immune activation. This modulation of the TME is a critical aspect of its therapeutic potential in cancer immunotherapy.
Effects on Cellular Signaling Pathways in Research Models
In addition to its immunomodulatory effects, this compound also directly impacts cellular signaling pathways within cancer cells.
Activation of p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer development by regulating cell cycle arrest, DNA repair, and apoptosis. bio-rad.comyoutube.com The stability and activity of p53 are tightly regulated, in part by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. USP7 can deubiquitinate and stabilize MDM2, thereby indirectly promoting p53 degradation. nih.gov
By inhibiting USP7, this compound can disrupt the p53/MDM2 axis. nih.govresearchgate.net This leads to the stabilization of p53 protein in cancer cells with wild-type p53. nih.gov The functional activation of p53 in response to this compound treatment has been demonstrated in preclinical models. For instance, in HCT116 (p53WT) human cancer cells, treatment with this compound resulted in the stabilization of p53, which in turn induced the expression of the cyclin-dependent kinase inhibitor p21, a downstream target of p53. nih.gov This indicates that this compound can activate the p53 signaling pathway, which may contribute to its direct anti-tumor effects. nih.gov It is noteworthy that this compound has also been shown to induce apoptosis in a p53-independent manner in some cancer cell lines. nih.gov
| Impact of this compound on the p53 Signaling Pathway in p53 Wild-Type Cells | |
| Molecule | Effect of this compound Treatment |
| p53 Protein | Stabilization nih.gov |
| p21 Protein | Induced Expression nih.gov |
| Apoptosis | Induction nih.gov |
Interplay with NOTCH1 Oncogenic Transcriptional Programs in T-Cell Leukemia Cell Lines
Research has identified a critical interplay between USP7 and the NOTCH1 signaling pathway, a key driver in over 50% of T-cell Acute Lymphoblastic Leukemia (T-ALL) cases. nih.gov USP7 is highly expressed in T-ALL and is itself transcriptionally regulated by NOTCH1. nih.govnih.gov In a reciprocal relationship, USP7 stabilizes NOTCH1 by removing ubiquitin tags, thereby protecting it from degradation. nih.govbiorxiv.org This stabilization extends to the histone demethylase JMJD3, a known interactor of NOTCH1 that contributes to its oncogenic function. nih.govnih.govbiorxiv.org
The use of this compound has been instrumental in elucidating this relationship. Treatment of T-ALL cell lines with this compound leads to a significant reduction in the protein levels of both NOTCH1 and JMJD3. biorxiv.org This inhibition of USP7 activity results in increased ubiquitination of NOTCH1, marking it for proteasomal degradation. biorxiv.org Consequently, the transcriptional activity of NOTCH1's oncogenic targets is diminished, leading to a significant blockage of T-ALL cell growth and increased apoptosis in vitro. biorxiv.orgbiorxiv.org Studies have shown that this compound effectively inhibits the catalytic activity of USP7 in various human T-ALL cell lines, including CUTLL1 and JURKAT cells. biorxiv.org
| Cell Line | Effect of this compound Treatment | Mechanism | Outcome |
|---|---|---|---|
| CUTLL1 | Inhibition of USP7 catalytic activity, decreased cell growth | - | Inhibition of leukemia cell proliferation |
| JURKAT | Decreased protein levels of JMJD3, NOTCH1, and USP7 | Increased ubiquitination of NOTCH1 | Inhibition of leukemia cell proliferation and induction of apoptosis |
Modulation of Wnt Signaling Pathway
The Wnt signaling pathway is crucial in both embryonic development and adult tissue maintenance, and its dysregulation is implicated in various cancers. nih.govnih.gov The stability of key proteins in this pathway is often regulated by ubiquitination. Recent studies have identified USP7 as a modulator of Wnt/β-catenin signaling. nih.govnih.gov
Pharmacological inhibition of USP7 has been shown to robustly increase Wnt/β-catenin signaling. nih.govresearchgate.netbohrium.com This occurs because USP7 normally acts to deubiquitinate and stabilize Axin, a key scaffolding protein in the β-catenin destruction complex. nih.govnih.gov By inhibiting USP7 with compounds like this compound, Axin becomes more susceptible to degradation. This disruption of the destruction complex leads to the accumulation of β-catenin and subsequent activation of Wnt target genes. nih.gov However, some earlier, less potent USP7 inhibitors were reported to inhibit Wnt signaling, an effect now thought to be due to off-target activities. nih.govresearchgate.net Newer generation, more specific inhibitors have clarified USP7's role as a negative regulator of the pathway by destabilizing Axin. nih.govresearchgate.net
Effects on Macrophage Reprogramming and PD-L1 Expression in Cell Lines
The tumor microenvironment plays a critical role in cancer progression, with tumor-associated macrophages (TAMs) being key components. The polarization of these macrophages can either suppress or promote tumor growth. Furthermore, the expression of programmed death-ligand 1 (PD-L1) on cancer cells and immune cells helps tumors evade the immune system. nih.govnih.gov
Inhibition of USP7 using this compound has been shown to influence anti-tumor immune responses by affecting both macrophage polarization and PD-L1 expression. researchgate.net Studies indicate that inhibiting USP7 promotes the reprogramming of TAMs towards a pro-inflammatory, anti-tumoral phenotype. researchgate.net Additionally, USP7 inhibition leads to a reduction in the expression of PD-L1 on tumor cells. researchgate.net The expression of PD-L1 on macrophages themselves is also subject to complex regulation, with stimuli like IFN-γ inducing its expression. researchgate.nethku.hk By modulating these immune-suppressive mechanisms, USP7 inhibitors like this compound can potentially enhance the immune system's ability to recognize and attack cancer cells.
Applications as a Research Tool and Chemical Probe
Utility in Studying Ubiquitination Dynamics and Deubiquitinase Biology
This compound serves as a valuable chemical probe for investigating the complex biology of deubiquitinating enzymes (DUBs), particularly USP7. nih.govresearchgate.net Its high potency and selectivity allow researchers to specifically inhibit USP7 activity in cultured cells and observe the downstream consequences on protein ubiquitination and stability. researchgate.netresearchgate.net By treating cells with this compound, scientists can identify novel substrates of USP7 and understand how their degradation is regulated. For instance, studies have used this compound to demonstrate that inhibition of USP7 leads to the increased polyubiquitination and subsequent degradation of its substrates, such as Foxp3 and Tip60. nih.gov This irreversible inhibitor allows for the study of durable biological responses that result from sustained USP7 inhibition, providing insights into the dynamic nature of protein ubiquitination. nih.gov
Development of Pharmacodynamic (PD) Markers for USP7 Inhibition
The development of effective cancer therapies requires reliable pharmacodynamic (PD) markers to confirm that a drug is engaging its target and eliciting the desired biological response in vivo. Given the diverse array of USP7 substrates involved in critical cellular processes, these substrates can potentially serve as specific PD markers for USP7 inhibition. nih.gov For example, upon treatment with a USP7 inhibitor like this compound, changes in the ubiquitination status or protein levels of known USP7 substrates (e.g., p53, p21, MDM2) can be measured in tumor tissues or surrogate tissues. nih.gov Research has shown that treatment with USP7 inhibitors leads to measurable increases in markers of p53 activity, such as MIC-1, which can be detected in patient samples. nih.gov However, establishing robust in vivo biomarkers is challenging due to the dynamic nature of ubiquitination and the tissue-specific expression of substrates. nih.gov Covalent, mechanism-based probes derived from inhibitors like this compound can also be utilized in preclinical and clinical settings to directly assess compound-target engagement. nih.gov
Future Directions and Advanced Research Perspectives for P217564 Derived Compounds
Development of Next-Generation USP7 Inhibitors with Enhanced Selectivity and Specificity
While P217564 offers improved potency and selectivity over earlier compounds like P5091, it exhibits similar inhibitory activity against USP47, a closely related DUB. probechem.comfrontiersin.orgplos.org Future efforts are directed towards achieving even greater selectivity for USP7 over other DUBs, including USP47, to minimize potential off-target effects and enhance therapeutic precision. Strategies for developing next-generation USP7 inhibitors include:
Targeting Allosteric Sites: Exploring novel allosteric binding sites within USP7, distinct from the catalytic cleft, presents a promising avenue for improving both potency and selectivity due to the lower homology of these sites across different DUBs. frontiersin.org Non-covalent inhibitors, such as GNE-6640 and GNE-6776, which bind to allosteric pockets, have shown potential in enhancing selectivity and reducing off-target effects. patsnap.comresearchgate.netnih.govacs.org
Structure-Guided Optimization: Further refining the chemical structure of this compound and its analogs through structure-guided drug design can lead to compounds with superior binding affinities and specificity. patsnap.comacs.org This involves systematically modifying specific moieties to optimize interactions within the USP7 binding pocket.
Disrupting Ubiquitin Binding: Designing inhibitors that specifically disrupt the interaction between USP7 and ubiquitin offers an effective strategy for inhibiting USP7 activity while potentially enhancing selectivity. acs.org
Exploration of this compound Analogs in Mechanistic Pathway Elucidation
This compound has been instrumental in characterizing the direct impact of USP7 inhibition on the ubiquitination and degradation of known substrates like Tip60, Foxp3, and MDM2. probechem.combiorxiv.orgfrontiersin.orgplos.orgnih.govnih.govnih.gov Future research will leverage this compound analogs as chemical probes to dissect more intricate and less understood biological pathways regulated by USP7. This includes:
Identifying Novel Substrates: Utilizing this compound derivatives in proteomic screens to identify a broader range of USP7 substrates beyond the well-established ones. Recent proteomic analyses have already identified novel USP7-regulated targets such as TOPORS, RNF220, L3MBTL2, MGA, TRIM27, BRWD1, BRWD3, PHIP, and DCAF5, whose precise roles and regulation by USP7 warrant further investigation using specific analogs. biorxiv.org
Dissecting Ubiquitin Chain Topology: Employing this compound analogs to understand how USP7 inhibition specifically affects different ubiquitin chain linkages (e.g., Lys48-linked vs. Lys63-linked ubiquitination) on its substrates and how these changes dictate protein fate.
Advanced Computational Methodologies for Ligand Design and Optimization
Computational methodologies play a pivotal role in accelerating the discovery and optimization of this compound-derived compounds. This compound itself has served as a reference compound in various computational studies, highlighting the utility of these approaches. researchgate.netpatsnap.comresearchgate.netmdpi.comnih.gov Future directions include:
Molecular Docking and Virtual Screening: Continued application of advanced molecular docking algorithms (e.g., Maestro, MOE, GOLD) for high-throughput virtual screening of vast chemical libraries to identify novel scaffolds with improved binding characteristics compared to this compound. patsnap.commdpi.com
Molecular Dynamics (MD) Simulations: Performing extensive MD simulations (e.g., 100ns or longer) to study the dynamic interactions between this compound analogs and USP7, understand conformational changes upon binding, and identify cryptic or allosteric druggable pockets. researchgate.netpatsnap.comresearchgate.netmdpi.comnih.govtunonlab.comoncotarget.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing and refining QSAR models (e.g., AutoQSAR, multiple linear regression, Naive Bayesian models) to predict the biological activity of this compound derivatives based on their chemical structures, guiding the synthesis of more potent compounds. patsnap.commdpi.comnih.gov
Free Energy Perturbation (FEP+) Calculations: Utilizing FEP+ calculations to accurately predict the relative binding affinities of this compound analogs, enabling rational design with high precision. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Employing hybrid QM/MM simulations to gain atomistic-level insights into the catalytic mechanism of USP7 and how this compound covalently modifies its active site, informing the design of more efficient covalent or non-covalent inhibitors. researchgate.nettunonlab.com
Artificial Intelligence (AI) and Machine Learning (ML): Integrating AI and ML algorithms for de novo ligand design, predicting ADMET properties, and optimizing this compound derivatives for enhanced target specificity and favorable in vivo profiles. patsnap.com
Scaffold Hopping: Applying scaffold hopping techniques to identify novel chemical scaffolds that retain the desired biological activity of this compound but possess improved physicochemical properties or intellectual property advantages. mdpi.com
Investigation of Cross-Talk with Other Post-Translational Modifications and Signaling Hubs
USP7's role extends beyond merely regulating ubiquitination; it is intricately involved in a multitude of cellular processes, including DNA damage response, transcription, epigenetic control, and immune response. nih.govresearchgate.netresearchgate.net Future research will focus on elucidating the cross-talk between USP7 inhibition by this compound and other post-translational modifications (PTMs) and signaling pathways:
Cross-Talk with Phosphorylation: Investigating how this compound-mediated USP7 inhibition influences phosphorylation events and its potential to potentiate the activity of kinase inhibitors, such as PIM and PI3K inhibitors. scispace.com USP7 inhibition has been shown to mediate macrophage reprogramming by activating the p38 mitogen-activated protein kinase (MAPK) pathway. mdpi.com
Cross-Talk with Acetylation and SUMOylation: Exploring the interplay between USP7 and other PTMs like acetylation, given that USP7 stabilizes Tip60, a histone acetyltransferase. biorxiv.orgfrontiersin.orgnih.govnih.govmdpi.com Furthermore, investigating the impact on SUMOylation, especially since novel USP7 substrates like TOPORS can function as E3 SUMO ligases. biorxiv.org
Broader Signaling Network Impact: Delving deeper into how USP7 inhibition by this compound affects major signaling hubs beyond the well-known MDM2-p53 axis, including the Wnt/β-catenin pathway, NOTCH1 signaling, and NF-κB signaling. biorxiv.orgfrontiersin.orgpatsnap.comnih.govnih.govresearchgate.netscispace.commdpi.comaacrjournals.orgbiorxiv.orgthno.org Understanding these broader implications can reveal new therapeutic opportunities and combination strategies.
Integration of Multi-Omics Approaches in this compound Mechanism Discovery (e.g., Proteomics, Transcriptomics)
To gain a comprehensive understanding of this compound's mechanism of action and the broader biological impact of USP7 inhibition, the integration of multi-omics approaches is crucial. This involves combining data from various high-throughput technologies:
Proteomics: Deep quantitative proteomics can identify global changes in protein stability and ubiquitination profiles upon this compound treatment, pinpointing both known and novel USP7 substrates and their downstream effectors. biorxiv.org This approach has already revealed USP7 as a master regulator of proteostasis in triple-negative breast cancer (TNBC). biorxiv.org
Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression patterns induced by this compound, shedding light on transcriptional programs regulated by USP7. For instance, USP7 inhibitors have been shown to upregulate the transcription of genes normally silenced by epigenetic repressor complexes like polycomb repressive complex 2 (PRC2). scispace.com
Other Omics: Integrating data from epigenomics, metabolomics, glycomics, and lipidomics can provide a holistic view of cellular responses to USP7 inhibition, identifying metabolic shifts, epigenetic alterations, and changes in lipid profiles. researchgate.net
Systems Biology Approaches: Applying systems biology frameworks to integrate multi-omics data will enable the construction of comprehensive regulatory networks, leading to the identification of novel biomarkers, therapeutic targets, and personalized treatment strategies based on specific disease subtypes. researchgate.net
Development of Advanced Analytical Assays for Biological Activity and Target Engagement
The accurate assessment of this compound's biological activity and target engagement is critical for its preclinical and clinical development. While traditional assays like Ub-AMC, Ub-Rho110, Ub-EK_L isopeptidase reporter assays, and Ub-VME probes have been valuable, there is a continuous need for more advanced and physiologically relevant methodologies. plos.orgnih.govresearchgate.netnih.govfigshare.com Future directions include:
High-Throughput Screening (HTS) Platforms: Developing faster, more precise, and robust HTS platforms for identifying new USP7 inhibitors, especially those that overcome limitations of current assays, such as fluorescence interference. frontiersin.orgnih.gov
Surface Plasmon Resonance (SPR): Expanding the use of SPR-based assays for real-time monitoring of this compound and its analogs' binding kinetics and affinities to USP7 and its domains. researchgate.net
Nuclear Magnetic Resonance (NMR)-based Screening: Utilizing advanced NMR techniques for fragment-based drug discovery and detailed structural characterization of this compound binding to USP7, providing insights into inhibitor-induced conformational changes. plos.orgpatsnap.com
Activity-Based Chemical Proteomics (ABCP): Employing ABCP approaches with modified this compound probes to profile DUB activity in complex biological samples, accelerating the development of selective inhibitors and confirming target engagement in cells and tissues. nih.gov
In Vivo Target Engagement Assays: Developing and validating advanced in vivo assays to directly measure USP7 inhibition and substrate modulation in living organisms, providing crucial data for translational studies. patsnap.compatsnap.com
Genetically Engineered Mouse Models (GEMMs): Utilizing GEMMs with conditional USP7 knockout or mutant expression to thoroughly evaluate the tissue-specific functions, efficacy, and potential toxicities of this compound and its derivatives in a physiologically relevant context. patsnap.com
Advanced Imaging Techniques: Exploring the use of advanced imaging modalities (e.g., PET imaging with radiolabeled probes) to non-invasively assess USP7 target engagement and distribution of this compound in vivo.
Q & A
Q. What is the molecular mechanism by which P217564 inhibits USP7 activity?
this compound covalently targets USP7's catalytic domain, irreversibly inhibiting its deubiquitinase activity. This leads to increased ubiquitination and degradation of downstream substrates like Tip60, disrupting Foxp3+ T-regulatory cell function. Experimental validation involves immunoprecipitation (IP) assays with Ub-E2~Ub probes to measure residual USP7 activity after treatment .
Q. What experimental methodologies are commonly used to assess this compound's inhibitory effects in vitro?
Key methods include:
- Concentration-response assays : Jurkat cells treated with this compound (0.3–10 µM) to quantify USP7 activity reduction via Ub-EKl substrate cleavage (e.g., 50% inhibition at 10 µM) .
- Structural analysis : Co-crystallization of USP7 with Ub-VME to visualize conformational changes upon inhibitor binding .
- Time-course experiments : Monitoring enzyme activity over 1–2 hours to determine inhibition kinetics (e.g., 50% activity loss at 2 hours with 10 µM this compound) .
Q. How can researchers validate the specificity of this compound for USP7 versus related deubiquitinases?
Use isoform-selective activity assays (e.g., USP7 vs. USP47) with recombinant enzymes. This compound exhibits dual inhibition (IC50: 0.48 µM for USP7, 0.66 µM for USP47), necessitating counter-screens against USP5, USP8, and USP15 to rule off-target effects .
Advanced Research Questions
Q. How do researchers resolve contradictions in data regarding this compound's dual inhibition of USP7 and USP47?
- Dose-dependent analysis : Compare IC50 values across isoforms using fluorescence-based assays.
- Genetic knockdown : siRNA-mediated silencing of USP7 vs. USP47 in T-cells to isolate phenotypic contributions (e.g., Foxp3 degradation vs. NF-κB modulation) .
- Proteomic profiling : Ubiquitome analysis via mass spectrometry to identify substrate-specific changes .
Q. What computational strategies enhance the design of this compound analogs with improved selectivity?
- QSAR modeling : Correlate structural features (e.g., electrophilic warheads) with inhibitory potency using datasets from marine compound libraries .
- Covalent docking : Simulate binding poses with GOLD or AutoDock to optimize interactions in USP7’s catalytic cleft (e.g., CHEMPLP score comparisons) .
Q. How should researchers optimize in vivo dosing regimens for this compound to balance efficacy and toxicity?
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in syngeneic mouse models.
- Immune profiling : Flow cytometry of Teff/Treg ratios in tumors to assess immune-mediated antitumor responses without Teff cell suppression .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Nonlinear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50.
- Error propagation analysis : Quantify uncertainties in enzyme activity measurements using bootstrap resampling .
Methodological Best Practices
Q. How to design a robust assay for quantifying Tip60 ubiquitination post-P217564 treatment?
- Ubiquitination pull-down : Use anti-Tip60 antibodies for IP followed by anti-ubiquitin Western blotting.
- Proteasome inhibition : Co-treat with MG-132 to stabilize ubiquitinated substrates for detection .
Q. What controls are essential in USP7 inhibition experiments to ensure data reliability?
Q. How to address variability in USP7 activity measurements across cell lines?
- Normalization : Express activity relative to housekeeping proteins (e.g., β-actin).
- Cell-type calibration : Compare basal USP7 activity in Jurkat vs. HEK293 cells using fluorogenic substrates .
Data Interpretation Challenges
Q. How to differentiate USP7-mediated effects from USP47 contributions in transcriptional regulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
